KDdiA-PC

概要

説明

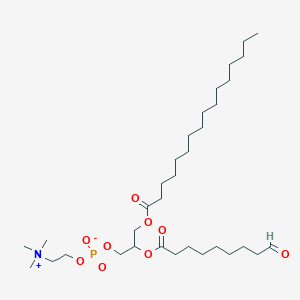

ケトデオキシオクツロン酸-ホスファチジルコリン(KDdiA-PC)は、ケトデオキシオクツロン酸がリン脂質骨格に結合した特殊なホスファチジルコリン誘導体として知られています。 この化合物は、酸化LDL種の中で、スカベンジャーレセプターCD36の最も強力なリガンドの一つとして認識されています 。 This compoundは、脂質媒介シグナル伝達と膜生物学において重要な役割を果たしています .

準備方法

合成経路と反応条件

KDdiA-PCは、低密度リポタンパク質(LDL)粒子の酸化によって合成されます。 このプロセスには、sn-2位に断片化され酸化された短鎖脂肪酸残基を含むホスファチジルコリン種の単離と精製が含まれます 。反応条件には通常、酸化剤と特定の触媒の使用が含まれ、目的の酸化状態が達成されます。

工業生産方法

This compoundの工業生産には、LDL粒子の大規模酸化と、目的のホスファチジルコリン種を単離するための精製プロセスが含まれます。 生産プロセスは、研究目的のために、化合物の高純度と一貫性を保証しています .

化学反応の分析

反応の種類

KDdiA-PCは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

This compoundの合成と反応に用いられる一般的な試薬には、酸化剤、触媒、ジメチルホルムアミド、エタノール、リン酸緩衝生理食塩水などの溶媒が含まれます .

生成される主な生成物

LDL粒子の酸化によって生成される主な生成物は、スカベンジャーレセプターCD36の強力なリガンドであるthis compoundです .

科学的研究の応用

Biochemical Interactions and Mechanisms

KDdiA-PC is known to interact with scavenger receptors, particularly CD36, which plays a crucial role in lipid metabolism and atherosclerosis. It serves as a potent ligand for CD36, facilitating the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages. This interaction is pivotal in the development of foam cells, which are key contributors to atherosclerotic plaque formation .

Table 1: this compound Binding Affinity and Biological Effects

| Parameter | Value |

|---|---|

| CD36 Binding Affinity | High |

| Role in Foam Cell Formation | Promotes |

| Associated Health Conditions | Cardiovascular Diseases |

Membrane Biophysical Properties

Research has demonstrated that this compound significantly alters the biophysical properties of lipid bilayers. Studies employing quartz crystal microbalance with dissipation monitoring (QCM-D) show that liposomes containing this compound rupture more readily upon contact with substrates compared to non-oxidized lipids. This behavior indicates that this compound influences membrane fluidity and stability, leading to thinner bilayers with increased defects as its concentration rises .

Table 2: Effects of this compound on Lipid Bilayer Properties

| Concentration of this compound | Membrane Thickness | Formation Process |

|---|---|---|

| 0% | Standard | Two-step process |

| 10% | Decreased | Transition to one-step |

| 30% | Significantly decreased | Immediate rupture |

Implications in Atherosclerosis

The presence of oxidized phospholipids like this compound is linked to various cardiovascular diseases, including heart failure and stroke. Its role in promoting foam cell formation through CD36 receptor engagement underscores its significance in atherogenesis. Elevated levels of this compound have been observed in atherosclerotic tissues, indicating its potential as a biomarker for cardiovascular risk assessment .

Case Studies

Several studies illustrate the biological impact of this compound:

- Case Study 1: A study found that macrophages exposed to this compound exhibited increased uptake of oxLDL, leading to enhanced foam cell formation. This suggests that targeting the interaction between this compound and CD36 could be a therapeutic strategy for preventing atherosclerosis progression .

- Case Study 2: In vitro experiments demonstrated that increasing concentrations of this compound in lipid bilayers resulted in significant changes in membrane dynamics, affecting cellular signaling pathways associated with inflammation and lipid metabolism .

Future Research Directions

Further research is needed to explore the therapeutic potential of modulating this compound levels in cardiovascular diseases. Investigating the molecular mechanisms underlying its interactions with membrane receptors could lead to novel interventions aimed at mitigating the effects of oxidized lipids on cardiovascular health.

作用機序

KDdiA-PCは、マクロファージやその他の細胞タイプの表面にあるスカベンジャーレセプターCD36に結合することにより効果を発揮します。 この結合は、脂質蓄積、酸化ストレス傷害、アポトーシス、炎症反応に関与する一連の下流シグナル伝達経路を誘発します 。 分子標的と経路には、CD36レセプターとToll様レセプター2が含まれ、これらは化合物の効果を媒介する役割を果たしています .

類似の化合物との比較

This compoundは、スカベンジャーレセプターCD36に対する強力な結合親和性のために、酸化LDL種の中でユニークです。類似の化合物には、以下のような他の酸化ホスファチジルコリン種が含まれます。

POV-PC: 同様の結合特性を持つ別の酸化ホスファチジルコリン種です.

スルホスクシンイミジルオレアートナトリウム: 脂肪酸輸送とミトコンドリア呼吸鎖を阻害する長鎖脂肪酸です.

This compoundは、高い結合親和性と、脂質媒介シグナル伝達と膜生物学における重要な役割により、際立っています .

類似化合物との比較

KDdiA-PC is unique among oxidized low-density lipoprotein species due to its potent binding affinity for the scavenger receptor CD36. Similar compounds include other oxidized phosphatidylcholine species, such as:

POV-PC: Another oxidized phosphatidylcholine species with similar binding properties.

Sulfosuccinimidyl oleate sodium: A long-chain fatty acid that inhibits fatty acid transport and mitochondrial respiratory chain.

This compound stands out due to its high binding affinity and significant role in lipid-mediated signaling and membrane biology .

生物活性

KDdiA-PC, a phosphatidylcholine derivative derived from oxidized low-density lipoprotein (oxLDL), has garnered attention due to its significant biological activities, particularly in cardiovascular health. This article explores the biological activity of this compound, focusing on its interaction with the CD36 receptor, its role in atherosclerosis, and related cellular mechanisms.

Overview of this compound

This compound is recognized as one of the most potent ligands for the CD36 scavenger receptor, which plays a crucial role in lipid metabolism and inflammatory responses. It is characterized by its ability to bind to LDL particles, influencing various cellular processes related to cardiovascular diseases.

CD36 Interaction : this compound binds to CD36 on macrophages and endothelial cells, facilitating the uptake of oxidized lipids and contributing to foam cell formation, a hallmark of atherosclerosis. This binding affinity is critical for the initiation of inflammatory responses and lipid accumulation within arterial walls .

Cellular Effects : The presence of this compound in the bloodstream leads to several downstream effects:

- Inflammation : this compound promotes the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6), enhancing the inflammatory response in vascular tissues .

- Endothelial Dysfunction : By inducing oxidative stress and promoting monocyte adhesion to endothelial cells, this compound exacerbates endothelial dysfunction, a precursor to atherosclerosis .

Research Findings

Recent studies have highlighted the complex biological activities associated with this compound:

- Gene Expression Modulation : Treatment with this compound has been shown to influence gene expression profiles significantly. For instance, it alters over a thousand genes in human aortic endothelial cells (HAECs), affecting pathways related to inflammation and lipid metabolism .

- Protein Phosphorylation : this compound treatment results in the phosphorylation of numerous proteins involved in cellular signaling pathways. This phosphorylation cascade is essential for mediating the cellular responses triggered by CD36 activation .

- Foam Cell Formation : The uptake of oxidized LDL facilitated by this compound is critical for foam cell formation. This process is linked to increased cholesterol accumulation in macrophages, thereby contributing to plaque development in arterial walls .

Study 1: Impact on Atherosclerosis

In a study examining the effects of this compound on atherosclerotic models, researchers found that mice treated with this compound exhibited increased plaque formation compared to controls. The study demonstrated that this compound significantly enhances lipid uptake by macrophages, leading to accelerated foam cell formation and plaque progression.

Study 2: Inflammatory Response

Another investigation focused on human vascular smooth muscle cells exposed to this compound. Results indicated that these cells exhibited heightened expression of adhesion molecules such as E-selectin and VCAM-1, which are critical for monocyte recruitment during inflammation. This suggests that this compound not only promotes lipid accumulation but also exacerbates inflammatory processes within blood vessels.

Data Table

特性

IUPAC Name |

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKBYMQTSGGZLW-PHSKOSPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66NO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099787 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439904-34-4 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439904-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。